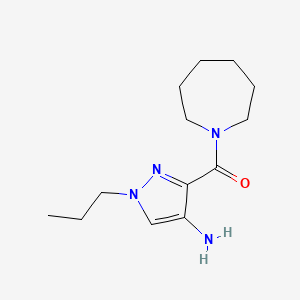

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

Description

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a seven-membered azepane ring connected via a carbonyl group at the pyrazole’s 3-position and a propyl substituent at the 1-position. The compound’s synthesis likely involves coupling reactions between azepane carbonyl precursors and functionalized pyrazole intermediates, as inferred from analogous protocols .

Key physicochemical properties include:

Properties

IUPAC Name |

(4-amino-1-propylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-2-7-17-10-11(14)12(15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRWKQOLYCRTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-propyl-1H-pyrazol-4-amine with azepan-1-ylcarbonyl chloride under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The azepane-containing compound requires multi-step coupling due to its bulky azepane carbonyl group, contrasting with simpler alkylation in 1-propyl-1H-pyrazol-4-amine dihydrochloride .

- Yield Challenges : Cyclopropane-containing analogs (e.g., ) exhibit low yields (17.9%), likely due to steric hindrance during cyclopropanamine coupling .

Physicochemical and Spectral Properties

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | HRMS (ESI) m/z [M+H]⁺ | Notable Spectral Features |

|---|---|---|---|

| 3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine | N/A | N/A | Expected carbonyl C=O stretch (~1650 cm⁻¹) |

| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 104–107 | 215.1 | Pyridinyl protons at δ 8.87 ppm (¹H NMR) |

| 1-propyl-1H-pyrazol-4-amine dihydrochloride | N/A | N/A | Amine NH stretch (~3298 cm⁻¹, IR) |

Key Observations :

- Melting Points : Cyclopropyl derivatives (e.g., ) exhibit higher melting points (104–107°C) due to crystalline packing enhanced by rigid substituents .

- Spectral Signatures : IR spectra of amine-containing analogs show NH stretches near 3300 cm⁻¹, while pyridinyl protons in aromatic regions are distinct in NMR .

Biological Activity

3-(Azepan-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H22N4O

- Molecular Weight : 250.34 g/mol

- CAS Number : 2101198-54-1

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation. In related studies, compounds with pyrazole moieties have demonstrated significant inhibitory effects on CDK2, leading to reduced proliferation in cancer cell lines .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, studies have shown that similar pyrazole compounds can lead to the phosphorylation of retinoblastoma protein and subsequent cell cycle arrest .

- Antiproliferative Activity : Research indicates that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways contributes to its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes findings from relevant research:

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been associated with various other biological activities:

- Anti-inflammatory Effects : Some pyrazoles are known to exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes.

- Antimicrobial Activity : Certain pyrazole compounds have demonstrated antimicrobial properties against bacterial and fungal strains.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives similar to this compound:

- CDK Inhibition Study : A study focused on a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed potent CDK2 inhibition and significant antiproliferative activity across various cancer cell lines, suggesting a promising pathway for developing new cancer therapies .

- Review of Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, noting their importance in drug development and therapeutic applications across multiple disease states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.